molecular formula C7H13I B14610160 (1E)-1-Iodohept-1-ene

(1E)-1-Iodohept-1-ene

Cat. No.: B14610160
M. Wt: 224.08 g/mol
InChI Key: XULQQNDHGTXWAD-VOTSOKGWSA-N
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Description

1-Iodo-1-heptene is an organic compound with the molecular formula C7H13I. It is a member of the alkene family, characterized by the presence of a carbon-carbon double bond, and an iodine atom attached to the first carbon of the heptene chain. This compound is of interest in various chemical reactions and industrial applications due to its unique reactivity and properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

1-Iodo-1-heptene can be synthesized through several methods. One common approach involves the hydroiodination of 1-heptyne. The process typically involves the addition of iodine to 1-heptyne in the presence of a catalyst such as palladium. The reaction is carried out under controlled conditions to ensure the selective formation of 1-iodo-1-heptene .

Industrial Production Methods

In an industrial setting, the production of 1-iodo-1-heptene may involve large-scale hydroiodination processes. These processes are optimized for high yield and purity, often utilizing continuous flow reactors and advanced purification techniques to isolate the desired product.

Chemical Reactions Analysis

Types of Reactions

1-Iodo-1-heptene undergoes various chemical reactions, including:

    Substitution Reactions: The iodine atom can be replaced by other nucleophiles, such as hydroxide, cyanide, or amines, leading to the formation of different functionalized heptenes.

    Addition Reactions: The double bond in 1-iodo-1-heptene can participate in addition reactions with halogens, hydrogen halides, and other electrophiles.

    Oxidation and Reduction: The compound can be oxidized to form epoxides or reduced to form alkanes.

Common Reagents and Conditions

    Substitution: Reagents like sodium hydroxide, potassium cyanide, or primary amines are commonly used under mild to moderate conditions.

    Addition: Halogens (e.g., bromine, chlorine) and hydrogen halides (e.g., hydrogen chloride, hydrogen bromide) are used under controlled temperatures.

    Oxidation: Oxidizing agents such as m-chloroperbenzoic acid (m-CPBA) are used to form epoxides.

    Reduction: Catalytic hydrogenation using palladium or platinum catalysts can reduce the double bond.

Major Products

    Substitution: Functionalized heptenes with different substituents replacing the iodine atom.

    Addition: Dihalides or haloalkanes, depending on the electrophile used.

    Oxidation: Epoxides.

    Reduction: Heptane.

Scientific Research Applications

1-Iodo-1-heptene is utilized in various scientific research applications:

    Chemistry: It serves as a building block in organic synthesis, particularly in the formation of complex molecules through cross-coupling reactions.

    Biology: The compound is used in the synthesis of biologically active molecules, including pharmaceuticals and agrochemicals.

    Medicine: It is involved in the development of new drug candidates and therapeutic agents.

    Industry: 1-Iodo-1-heptene is used in the production of specialty chemicals, polymers, and materials with specific properties.

Mechanism of Action

The mechanism by which 1-iodo-1-heptene exerts its effects depends on the specific reaction it undergoes. In substitution reactions, the iodine atom is typically displaced by a nucleophile through an S_N2 mechanism, where the nucleophile attacks the carbon atom bonded to iodine, leading to the formation of a new bond and the release of iodide ion. In addition reactions, the double bond reacts with electrophiles, forming a carbocation intermediate that is subsequently attacked by a nucleophile.

Comparison with Similar Compounds

Similar Compounds

    1-Iodoheptane: Similar in structure but lacks the double bond, making it less reactive in addition reactions.

    1-Bromo-1-heptene: Similar reactivity but with bromine instead of iodine, leading to different reaction kinetics and product distributions.

    1-Chloro-1-heptene: Similar to 1-bromo-1-heptene but with chlorine, exhibiting different reactivity and selectivity.

Uniqueness

1-Iodo-1-heptene is unique due to the presence of both the iodine atom and the double bond, which allows it to participate in a wide range of chemical reactions. The iodine atom is a good leaving group, facilitating substitution reactions, while the double bond enables addition reactions. This combination of features makes 1-iodo-1-heptene a versatile and valuable compound in synthetic chemistry.

Properties

Molecular Formula

C7H13I

Molecular Weight

224.08 g/mol

IUPAC Name

(E)-1-iodohept-1-ene

InChI

InChI=1S/C7H13I/c1-2-3-4-5-6-7-8/h6-7H,2-5H2,1H3/b7-6+

InChI Key

XULQQNDHGTXWAD-VOTSOKGWSA-N

Isomeric SMILES

CCCCC/C=C/I

Canonical SMILES

CCCCCC=CI

Origin of Product

United States

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